molecular formula C12H21NO2 B2559881 N-Boc-(+/-)-trans-2-vinyl-cyclopentyl-amine CAS No. 1335031-47-4

N-Boc-(+/-)-trans-2-vinyl-cyclopentyl-amine

Cat. No.: B2559881
CAS No.: 1335031-47-4
M. Wt: 211.305
InChI Key: HTSGDNSFEXHTTF-UWVGGRQHSA-N
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Description

N-Boc-(+/-)-trans-2-vinyl-cyclopentyl-amine (CAS 1335031-47-4) is a versatile chiral building block of significant interest in medicinal chemistry and organic synthesis. This compound features a cyclopentylamine scaffold protected by a tert-butyl carbamate (Boc) group , which is widely recognized for its stability and utility as a protective group in multi-step syntheses . The vinyl substituent on the ring and the defined trans relative stereochemistry make it a valuable precursor for further chemical modifications, including catalytic cross-coupling reactions and cycloadditions . Its primary research application lies in the development of covalent protease inhibitors . The vinyl group can function as an electrophilic warhead, designed to form irreversible bonds with the active site cysteine residue of target enzymes . This mechanism is central to the design of inhibitors for parasitic cysteine proteases like cruzain (Trypanosoma cruzi) and rhodesain (Trypanosoma brucei), which are validated drug targets for neglected tropical diseases such as Chagas disease and Human African Trypanosomiasis . The Boc-protected amine is instrumental in these applications, serving as a key structural element that can mimic peptide bonds while offering superior metabolic stability and improved cellular permeability compared to traditional peptide-based inhibitors . The racemic mixture ((+/-)) provided in this product allows researchers to explore a broad structure-activity relationship landscape. The molecular formula is C 12 H 21 NO 2 and the molecular weight is 211.30 g/mol . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl N-[(1S,2R)-2-ethenylcyclopentyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2/c1-5-9-7-6-8-10(9)13-11(14)15-12(2,3)4/h5,9-10H,1,6-8H2,2-4H3,(H,13,14)/t9-,10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTSGDNSFEXHTTF-UWVGGRQHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC1C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCC[C@@H]1C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-(+/-)-trans-2-vinyl-cyclopentyl-amine typically involves the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group . The vinyl group and cyclopentyl ring can be introduced through various synthetic routes, including cyclization reactions and vinylation of cyclopentyl intermediates.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Boc-(+/-)-trans-2-vinyl-cyclopentyl-amine can undergo several types of chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form epoxides or diols.

    Reduction: The vinyl group can be reduced to form ethyl derivatives.

    Substitution: The Boc group can be removed under acidic conditions to yield the free amine, which can then participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Trifluoroacetic acid (TFA) for Boc deprotection.

Major Products

    Epoxides: and from oxidation reactions.

    Ethyl derivatives: from reduction reactions.

    Free amine: from Boc deprotection, which can be further functionalized.

Scientific Research Applications

Organic Synthesis

N-Boc-(+/-)-trans-2-vinyl-cyclopentyl-amine is utilized as an intermediate in the synthesis of complex organic molecules. Its structural features allow it to participate in various reactions, such as:

  • Formation of Epoxides : Through oxidation reactions.
  • Synthesis of Ethyl Derivatives : Via reduction reactions.
  • Deprotection to Free Amine : Enabling further functionalization .

Biological Studies

The compound's amine functionality makes it valuable in studying enzyme-substrate interactions. It can influence cellular processes by protecting amine groups on peptides and proteins, potentially affecting cell signaling pathways and gene expression .

Medicinal Chemistry

This compound is investigated for its potential use in drug development. Chiral amines are crucial intermediates in synthesizing biologically active molecules, and compounds with similar structures often exhibit significant biological activities . The cyclopentyl group may enhance receptor binding and pharmacokinetics, making it a candidate for further evaluation in pharmaceutical applications.

Case Studies

StudyApplicationFindings
Carbamate Motif in Drug Design Explores the use of carbamates as peptide bond surrogatesCarbamates show enhanced stability and permeation properties, making them suitable for drug design .
Enantioselective Synthesis of Chiral Amines Investigates methods for synthesizing chiral aminesHigh asymmetric induction achieved with N-Boc-protected intermediates demonstrates the utility of such compounds in producing optically active substances .
Kinetic Resolution Studies Examines enzyme-mediated resolution of racemic mixturesEnzymatic processes using compounds like this compound yield high enantioselectivity, showcasing its application in asymmetric synthesis .

Mechanism of Action

The mechanism of action of N-Boc-(+/-)-trans-2-vinyl-cyclopentyl-amine primarily involves the reactivity of its amine group. The Boc group protects the amine during synthetic transformations and can be selectively removed under acidic conditions. Once deprotected, the free amine can interact with various molecular targets, including enzymes and receptors, through nucleophilic attack or hydrogen bonding.

Comparison with Similar Compounds

Structural Analogues

Below is a comparison of N-Boc-(±)-trans-2-vinyl-cyclopentyl-amine with structurally related Boc-protected amines:

Compound Name Core Structure Substituents Key Features
N-Boc-(±)-trans-2-vinyl-cyclopentyl-amine Cyclopentane Trans-2-vinyl, Boc-protected Chiral center, vinyl reactivity
N-Boc aldimines (aromatic) Aromatic ring Aldimine, Boc-protected High enantioselectivity in Mannich reactions
N-Boc-1-cyclopropyl-2-propyn-1-amine Cyclopropane Propargyl, Boc-protected Strain-enhanced reactivity, CCS: 145.8 Ų (predicted)
N-Boc-protected β-fluoroamines β-Fluoro-substituted Fluorinated ketoester adducts High enantioselectivity (93–99%) in fluoromalonate additions

Key Observations :

  • Cyclopentyl vs.
  • Vinyl vs. Propargyl : The vinyl group enables conjugate additions, whereas propargyl groups (e.g., in cyclopropyl analogues) allow for alkyne-specific reactions like click chemistry.
  • Aromatic vs. Aliphatic Boc-Aldimines : Aromatic N-Boc aldimines exhibit superior enantioselectivity (97–99% ee) in Mannich reactions compared to aliphatic variants, which suffer from lower stereocontrol .

Physical and Spectroscopic Properties

Property N-Boc-(±)-trans-2-vinyl-cyclopentyl-amine N-Boc-1-cyclopropyl-2-propyn-1-amine
Molecular Weight (g/mol) 211.3 196.13 (predicted)
Predicted CCS (Ų) Not reported 145.8 ([M+H]+ adduct)
Enantioselectivity Racemic (±) N/A (No data)

Notes:

  • The target compound’s racemic nature limits direct comparison with enantiomerically pure analogues like β-fluoroamines (e.g., 97–99% ee in Kim’s work) .
  • Collision cross-section (CCS) data for the cyclopropyl analogue suggests a compact structure, whereas the cyclopentyl variant likely has a larger conformational profile.

Biological Activity

N-Boc-(+/-)-trans-2-vinyl-cyclopentyl-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from diverse sources, including case studies, structure-activity relationships, and pharmacological evaluations.

Chemical Structure and Synthesis

This compound can be synthesized through various organic reactions, typically involving the protection of amines and the introduction of vinyl groups. The N-Boc (tert-butoxycarbonyl) group serves as a protecting group that enhances the compound's stability and solubility during synthesis.

Biological Activity Overview

The biological activity of this compound has been assessed through various assays and models. The compound exhibits a range of activities, including:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines. For instance, an IC50 value indicating cell growth inhibition was observed in specific assays, suggesting potential use in cancer therapeutics.
  • Modulation of P-glycoprotein (P-gp) : P-glycoprotein is a crucial efflux transporter involved in drug resistance. Compounds structurally similar to this compound have shown interaction with P-gp, either as substrates or inhibitors, which could reverse multidrug resistance in cancer cells .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. Key findings include:

Structural Feature Biological Activity
Vinyl groupEnhances interaction with biological targets
N-Boc protecting groupIncreases solubility and stability
Cyclopentyl moietyInfluences binding affinity to receptors

Case Studies

  • In Vitro Studies : In vitro evaluations demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For example, a study reported an IC50 value of 0.126 μM against MDA-MB-231 (triple-negative breast cancer) cells, indicating potent antiproliferative effects .
  • P-gp Interaction Studies : Research has shown that compounds similar to this compound can stimulate ATPase activity in P-glycoprotein assays, suggesting they may act as substrates or inhibitors . This interaction is critical for understanding how this compound might overcome drug resistance.

Q & A

Q. What are the standard synthetic routes for preparing N-Boc-(±)-trans-2-vinyl-cyclopentyl-amine?

The compound is typically synthesized via Williamson ether synthesis or Mitsunobu reaction conditions. For example, intermediate amines are generated by coupling cyclopentyl derivatives with vinyl groups using sodium hydride as a base in tetrahydrofuran (THF) at 0°C to room temperature. Reactions are monitored by TLC (e.g., Rf ~0.5 in EtOAc/hexane), and crude products are purified via flash chromatography (230–400 mesh silica gel, EtOAc/hexane gradient) to yield the N-Boc-protected amine .

Q. How is stereochemical purity confirmed for this compound?

Enantiomeric excess is determined using analytical chiral HPLC (e.g., RegisCell column, 4.6 x 250 mm, 5 µm) with a mobile phase of n-hexane/isopropanol (90:10) at 1 mL/min. Preparative separation employs a RegisPack column (20 x 250 mm, 5 µm) at 15 mL/min, yielding >99% enantiomeric purity .

Q. What analytical techniques are used to verify structural integrity and purity?

  • NMR spectroscopy : 1^1H and 13^13C NMR (400 MHz, CDCl3_3) confirm regiochemistry and Boc-group integrity.
  • LC-MS : Electrospray ionization (ESI) at 70 eV validates molecular weight.
  • HPLC : Reverse-phase C18 columns (e.g., 95% acetonitrile/water) confirm >95% purity .

Q. What safety protocols should be followed when handling this compound?

While specific SDS data for this compound is limited, analogous Boc-protected amines require:

  • PPE : Nitrile gloves, safety goggles, and lab coats.
  • Storage : Under nitrogen at -20°C to prevent degradation.
  • Deprotection hazards : Use fume hoods for HCl or TFA reactions to avoid inhalation of acidic fumes .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance trans-selectivity during synthesis?

  • Solvent effects : Polar aprotic solvents (e.g., THF) favor trans-configuration by stabilizing transition states.
  • Temperature control : Slow warming from 0°C to RT minimizes side reactions.
  • Catalyst screening : Mitsunobu conditions (e.g., DIAD/PPh3_3) may improve stereoselectivity compared to Williamson protocols .

Q. What strategies resolve contradictions in NMR data for diastereomeric mixtures?

  • 2D NMR (COSY, NOESY) : Differentiates vicinal coupling and spatial proximity of vinyl/cyclopentyl groups.
  • Chiral derivatization : Use of Mosher’s acid to assign absolute configuration.
  • Comparative analysis : Match spectral data with authentic samples synthesized via alternative routes .

Q. How do deprotection conditions (HCl vs. TFA) impact downstream applications?

  • HCl salts : Generated by stirring Boc-amine in 2 M HCl/ether for 24–48 hours, yielding stable crystalline solids suitable for biological assays.
  • TFA salts : Rapid deprotection in dichloromethane/TFA (1:1 v/v) at RT, ideal for acid-labile substrates but requires rigorous drying to remove residual TFA .

Q. What methodologies address low yields during chiral HPLC separation?

  • Column screening : Test multiple chiral stationary phases (e.g., cellulose vs. amylose derivatives).
  • Mobile phase optimization : Adjust isopropanol content (5–20%) to balance resolution and run time.
  • Scale-up challenges : Use stacked injections or switch to simulated moving bed (SMB) chromatography for industrial-scale purification .

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